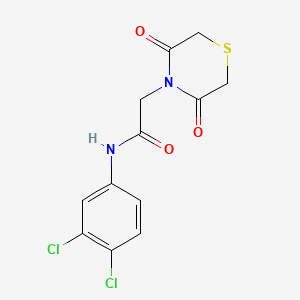
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline core.
Introduction of the Thiourea Moiety: The quinoline derivative is then reacted with an appropriate isothiocyanate to introduce the thiourea group. This step usually requires mild reaction conditions, such as room temperature or slightly elevated temperatures, and the use of a suitable solvent like dichloromethane or ethanol.
Methoxylation: The final step involves the methoxylation of the phenyl ring. This can be achieved through the reaction of the intermediate compound with methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants or pests.
作用機序
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, affecting their function. The quinoline and phenyl rings contribute to the compound’s ability to intercalate into DNA or interact with hydrophobic pockets in proteins, modulating their activity.
類似化合物との比較
Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(2-(quinolin-3-yl)ethyl)thiourea: Lacks the methoxy group on the quinoline ring.
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxyquinolin-3-yl)ethyl)thiourea: Lacks the oxo group on the quinoline ring.
1-(2,5-Dimethoxyphenyl)-3-(2-(2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea: Lacks the methoxy group on the quinoline ring.
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is unique due to the presence of both methoxy and oxo groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific applications.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-15-5-4-13-10-14(20(25)23-17(13)11-15)8-9-22-21(29)24-18-12-16(27-2)6-7-19(18)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H2,22,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLMXSDVZYLBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2386512.png)

![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2386516.png)


![3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2386524.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2386525.png)
![Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2386526.png)
![4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline](/img/structure/B2386527.png)
![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)

![Bicyclo[3.2.1]octane-1,5-dicarboxylic acid](/img/structure/B2386532.png)

